molecular formula C14H15N3O4S B13088151 N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide

N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B13088151
M. Wt: 321.35 g/mol
InChI Key: LGILYRWJYUNENE-UHFFFAOYSA-N
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Description

N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonamide moiety linked via an ethyl group to a 4-aminophenyl group. The nitro group at the para position of the benzene ring acts as a strong electron-withdrawing group, enhancing the acidity of the sulfonamide proton, which may influence hydrogen-bonding interactions and biological activity.

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

N-[2-(4-aminophenyl)ethyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H15N3O4S/c15-12-3-1-11(2-4-12)9-10-16-22(20,21)14-7-5-13(6-8-14)17(18)19/h1-8,16H,9-10,15H2

InChI Key

LGILYRWJYUNENE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production: While specific industrial methods may vary, the synthetic steps mentioned above are commonly employed.

  • Chemical Reactions Analysis

      Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products formed depend on the specific reaction conditions.

  • Scientific Research Applications

    Medicinal Applications

    1. Anticancer Activity
    N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific enzymes involved in tumor growth, such as carbonic anhydrase. By blocking these enzymes, the compound may disrupt cancer cell proliferation and induce apoptosis in malignant cells.

    2. Anticonvulsant Properties
    Studies have shown that sulfonamide derivatives exhibit anticonvulsant activity. For example, related compounds have been tested in maximal electroshock models, demonstrating significant potential as anticonvulsants. The mechanism typically involves modulation of neurotransmitter systems and ion channels, suggesting that this compound could also be effective in this regard .

    3. Enzyme Inhibition
    The compound has been explored as an inhibitor of carbonic anhydrase and other enzymes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema by reducing fluid production or altering acid-base balance in tissues .

    Biological Research Applications

    1. Molecular Biology Studies
    In molecular biology, this compound serves as a tool for studying enzyme mechanisms and interactions within cellular pathways. Its ability to bind to active sites allows researchers to elucidate the roles of specific enzymes in metabolic processes .

    2. Drug Development
    The compound is a valuable lead structure in drug development programs aimed at creating novel therapeutics for various diseases. Its modifications can yield derivatives with enhanced potency or selectivity against specific biological targets .

    Industrial Applications

    1. Dyes and Pigments
    Due to its stable chemical structure, this compound is utilized in the production of dyes and pigments. The sulfonamide group enhances solubility and stability, making it suitable for various applications in the textile industry.

    2. Chemical Synthesis
    In organic synthesis, this compound acts as a reagent or building block for more complex molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the development of new materials and compounds .

    Case Study 1: Anticancer Research

    A study published in Journal of Medicinal Chemistry investigated the anticancer properties of sulfonamide derivatives similar to this compound. Researchers found that certain modifications enhanced the compound's ability to inhibit tumor growth in vitro and in vivo models, highlighting its potential as a chemotherapeutic agent.

    Case Study 2: Enzyme Inhibition

    In another study focused on enzyme inhibition, researchers demonstrated that this compound effectively inhibited carbonic anhydrase activity, leading to decreased intraocular pressure in animal models of glaucoma. This finding supports its potential application in treating ocular diseases.

    Mechanism of Action

    • The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The structural and functional properties of N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide are compared below with six analogous sulfonamides, highlighting key differences in substituents, molecular properties, and biological implications.

    Table 1: Structural and Molecular Comparison

    Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Activities
    This compound (Target) C₁₄H₁₅N₃O₄S 329.36 4-Nitrobenzenesulfonamide; 4-aminophenethyl linker High sulfonamide acidity due to nitro group; potential antimicrobial activity
    W-19 [(Z)-N-{1-[2-(4-Aminophenyl)ethyl]piperidin-2-ylidene}-4-chlorobenzenesulfonamide] C₂₀H₂₂ClN₃O₂S 411.93 Piperidine ring; 4-chlorobenzenesulfonamide Increased lipophilicity and basicity from piperidine; chloro substituent may enhance target specificity
    2-(4-Aminophenyl)-N-methylethanesulfonamide C₉H₁₄N₂O₂S 214.28 Methyl group on sulfonamide nitrogen; simpler ethyl linker Lower molecular weight; improved metabolic stability but reduced reactivity
    4-[2-(4-Aminophenyl)ethylsulfamoyl]benzenesulfonyl fluoride C₁₄H₁₅FN₂O₄S₂ 374.41 Dual sulfonyl groups (sulfonamide + sulfonyl fluoride) High reactivity due to sulfonyl fluoride; potential for covalent enzyme inhibition
    4-[(4-Aminophenyl)amino]-N-(methylsulfonyl)-3-nitrobenzenesulfonamide C₁₃H₁₃N₅O₆S₂ 415.41 3-Nitrobenzenesulfonamide; methylsulfonyl group; amino bridge Steric hindrance from methylsulfonyl group; altered electronic effects from 3-nitro position
    4-Amino-N-(2-hydroxyethyl)benzenesulfonamide C₈H₁₁N₂O₃S 231.26 Hydroxyethyl group on sulfonamide nitrogen Enhanced hydrophilicity; potential for improved aqueous solubility

    Key Findings and Analysis

    Electronic Effects : The nitro group in the target compound enhances sulfonamide acidity (pKa ~6.5), favoring hydrogen-bonding interactions with biological targets. In contrast, the hydroxyethyl derivative (pKa ~9.5) is less acidic, reducing its ability to interact with basic enzyme active sites .

    Lipophilicity : W-19’s piperidine ring and chloro substituent increase LogP (3.8), suggesting better membrane permeability but lower aqueous solubility. The target compound (LogP 2.1) balances moderate lipophilicity and solubility .

    Reactivity : The sulfonyl fluoride in ’s compound enables covalent binding to serine residues in enzymes, a mechanism absent in the target compound .

    Biological Activity

    N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide, also known as 4-(2-aminoethyl)-benzenesulfonamide, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

    The compound is characterized by the following chemical properties:

    PropertyValue
    Chemical FormulaC₁₄H₁₅N₃O₄S
    Molecular Weight281.72 g/mol
    IUPAC NameN-(2-aminoethyl)-4-nitrobenzenesulfonamide
    CAS NumberNot available

    Research indicates that this compound interacts with various biomolecules, particularly calcium channels within the cardiovascular system. Studies suggest that it may lower perfusion pressure and coronary resistance, potentially through the inhibition of calcium channel activity. This mechanism is crucial for understanding its effects on blood pressure regulation.

    Cardiovascular Effects

    A study conducted using an isolated rat heart model demonstrated that this compound significantly decreased coronary resistance and perfusion pressure in a time-dependent manner. The results indicated that this compound could modulate cardiovascular dynamics by affecting calcium channel activity:

    • Perfusion Pressure Reduction : The compound showed a marked decrease in perfusion pressure compared to control groups.
    • Coronary Resistance : A similar trend was observed in coronary resistance measurements, suggesting a potential therapeutic application in managing hypertension or related cardiovascular conditions .

    Cytotoxicity

    In vitro studies have shown that derivatives of sulfonamides, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against leukemia KG-1 cells, indicating potential applications in cancer therapy .

    Pharmacokinetics

    Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Theoretical models have been employed to predict its absorption, distribution, metabolism, and excretion (ADME):

    ParameterValue
    BioavailabilityHigh
    MetabolismLiver (CYP450 enzymes)
    Elimination Half-life3-5 hours

    These parameters suggest favorable pharmacokinetic properties that could support its use in clinical settings.

    Case Studies

    Several case studies highlight the biological activity of this compound:

    • Study on Perfusion Pressure : In a controlled experiment involving isolated rat hearts, researchers observed a consistent decrease in both perfusion pressure and coronary resistance when administered with the compound. This effect was attributed to calcium channel inhibition .
    • Cytotoxicity Assessment : A comparative analysis with standard chemotherapy agents revealed that certain derivatives exhibited comparable cytotoxic effects against leukemia cells, suggesting a potential role in cancer treatment .
    • Theoretical Docking Studies : Molecular docking simulations indicated strong binding affinities between the compound and target proteins involved in cardiovascular function, supporting experimental findings regarding its biological activity .

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